molecular formula C19H29Cl2N3O2 B13813420 1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride

1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride

Cat. No.: B13813420
M. Wt: 402.4 g/mol
InChI Key: KGEIUVUPJBLXIN-MIIBGCIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride is a complex organic compound with a molecular formula of C19H25N3O2.2ClH. It is known for its unique structure, which includes a piperazine ring, an oxazole ring, and a vinyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride involves multiple steps. The process typically starts with the preparation of the oxazole ring, followed by the introduction of the vinyl group. The piperazine ring is then attached to the phenoxyethyl group. The final step involves the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-[2-[2-[(e)-2-(3-methylisoxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride
  • 1-Methyl-4-[2-[2-[(e)-2-(3-methylthiazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride

Uniqueness

1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H29Cl2N3O2

Molecular Weight

402.4 g/mol

IUPAC Name

3-methyl-5-[(E)-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethenyl]-2H-1,3-oxazole;dihydrochloride

InChI

InChI=1S/C19H27N3O2.2ClH/c1-20-9-11-22(12-10-20)13-14-23-19-6-4-3-5-17(19)7-8-18-15-21(2)16-24-18;;/h3-8,15H,9-14,16H2,1-2H3;2*1H/b8-7+;;

InChI Key

KGEIUVUPJBLXIN-MIIBGCIDSA-N

Isomeric SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2/C=C/C3=CN(CO3)C.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2C=CC3=CN(CO3)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.